molecular formula C9H4F3NO B3267818 5,6,7-trifluoro-1H-indole-3-carbaldehyde CAS No. 467457-03-0

5,6,7-trifluoro-1H-indole-3-carbaldehyde

Cat. No.: B3267818
CAS No.: 467457-03-0
M. Wt: 199.13 g/mol
InChI Key: UVMGODGPNAUNJI-UHFFFAOYSA-N
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Description

5,6,7-Trifluoro-1H-indole-3-carbaldehyde is a fluorinated indole derivative characterized by three fluorine atoms at positions 5, 6, and 7 of the indole scaffold and an aldehyde functional group at position 3. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine, which can modulate reactivity, solubility, and binding interactions.

Properties

IUPAC Name

5,6,7-trifluoro-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO/c10-6-1-5-4(3-14)2-13-9(5)8(12)7(6)11/h1-3,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMGODGPNAUNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=C(C(=C1F)F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301266434
Record name 5,6,7-Trifluoro-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467457-03-0
Record name 5,6,7-Trifluoro-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467457-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7-Trifluoro-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

5,6,7-trifluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,6,7-trifluoro-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential biological effects .

Comparison with Similar Compounds

Comparison with Similar Indole-3-Carbaldehyde Derivatives

Structural and Functional Differences

Below is a comparative analysis of key fluorinated and substituted indole-3-carbaldehyde derivatives:

Table 1: Comparative Properties of Indole-3-Carbaldehyde Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
5,6,7-Trifluoro-1H-indole-3-carbaldehyde F at C5, C6, C7 C₉H₄F₃NO ~209.13* N/A High electron-withdrawing effect; potential for enhanced metabolic stability
7-Fluoro-1H-indole-3-carbaldehyde F at C7 C₉H₆FNO 163.15 126921-16-2 Mono-fluorinated; simpler synthesis; lower steric hindrance
6-(Trifluoromethoxy)-1H-indole-3-carbaldehyde CF₃O at C6 C₁₀H₆F₃NO₂ 229.16 467451-62-3 Trifluoromethoxy group increases lipophilicity; bulkier substituent
6-(Trifluoromethyl)-1H-indole-3-carbaldehyde CF₃ at C6 C₁₀H₆F₃NO 213.16 13544-09-7 Strong electron-withdrawing CF₃ group; common bioisostere in drug design

*Calculated based on molecular formula.

Electronic and Steric Effects

  • 5,6,7-Trifluoro Substituents: The trifluoro substitution pattern creates a highly electron-deficient aromatic ring, which may enhance reactivity in nucleophilic aromatic substitution or metal-catalyzed coupling reactions. This contrasts with mono-fluorinated analogs (e.g., 7-fluoro derivative ), which exhibit milder electronic effects.
  • Trifluoromethoxy vs. Trifluoromethyl : The 6-(trifluoromethoxy) analog introduces both steric bulk and moderate electron-withdrawing effects due to the oxygen atom, whereas the 6-(trifluoromethyl) derivative provides stronger electron withdrawal and greater hydrophobicity.

Biological Activity

5,6,7-Trifluoro-1H-indole-3-carbaldehyde is a fluorinated indole derivative with significant biological activity. This compound's unique structure, characterized by three fluorine atoms and an aldehyde group, contributes to its reactivity and potential applications in medicinal chemistry and biological research.

The molecular formula of this compound is C9H4F3NO. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which can increase its binding affinity to various biological targets such as enzymes and receptors. The aldehyde group allows for covalent bonding with nucleophilic sites on proteins, potentially altering their function and activity .

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit potential anticancer properties. A notable study developed a compound named VPC-13789, which is a potent androgen receptor (AR) antagonist derived from this indole derivative. This compound showed efficacy in reducing tumor volume in animal models of castration-resistant prostate cancer (CRPC) without toxicity .

Compound NameMechanism of ActionEfficacyReference
VPC-13789AR BF3 antagonistReduces tumor volume in CRPC models

2. Synthesis of Bioactive Molecules

This compound is utilized as an intermediate in the synthesis of various bioactive compounds. Its role as a building block in organic synthesis allows researchers to develop new fluorescent probes and therapeutic agents that can modulate biological processes effectively.

Case Studies

Case Study 1: Prostate Cancer Treatment
In a study focusing on prostate cancer treatment, VPC-13789 was shown to selectively inhibit AR-mediated transcription in both androgen-dependent and enzalutamide-resistant prostate cancer cell lines. This research highlights the compound's potential as a novel therapeutic agent for CRPC .

Case Study 2: Antioxidant Properties
Another investigation explored the antioxidant properties of indole derivatives, including this compound. The study found that these compounds could significantly reduce oxidative stress markers in cellular models, suggesting their potential role in protecting against oxidative damage .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameKey DifferencesBiological Activity
5,6-Difluoro-1H-indole-3-carbaldehydeFewer fluorine atomsReduced reactivity compared to trifluoro derivative
Indole-3-carboxaldehydeLacks fluorine atomsDifferent pharmacokinetic properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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